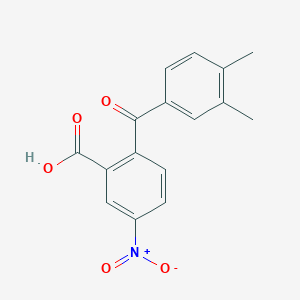
Benzoic acid, 2-(3,4-dimethylbenzoyl)-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(3,4-dimethylbenzoyl)-5-nitro- is an organic compound with the molecular formula C16H13NO5 It is a derivative of benzoic acid, characterized by the presence of a 3,4-dimethylbenzoyl group and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(3,4-dimethylbenzoyl)-5-nitro- typically involves the acylation of benzoic acid derivatives. One common method is the Friedel-Crafts acylation, where benzoic acid is reacted with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The nitro group can be introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(3,4-dimethylbenzoyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Conversion to amino derivatives.
Substitution: Halogenated or alkylated products depending on the substituent introduced.
Scientific Research Applications
Benzoic acid, 2-(3,4-dimethylbenzoyl)-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(3,4-dimethylbenzoyl)-5-nitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The benzoyl group may facilitate binding to specific molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-(3,4-dimethylbenzoyl)-: Lacks the nitro group, resulting in different chemical and biological properties.
Benzoic acid, 2-(3,4-dimethylbenzoyl)-4-nitro-: Similar structure but with the nitro group at the 4-position, leading to variations in reactivity and applications.
Benzoic acid, 2-(3,4-dimethylbenzoyl)-5-amino-:
Uniqueness
Benzoic acid, 2-(3,4-dimethylbenzoyl)-5-nitro- is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications. The combination of the 3,4-dimethylbenzoyl and nitro groups imparts distinct chemical properties, making it valuable for specialized research and industrial purposes.
Properties
CAS No. |
61415-69-8 |
|---|---|
Molecular Formula |
C16H13NO5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
2-(3,4-dimethylbenzoyl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C16H13NO5/c1-9-3-4-11(7-10(9)2)15(18)13-6-5-12(17(21)22)8-14(13)16(19)20/h3-8H,1-2H3,(H,19,20) |
InChI Key |
BFIIDBULRZRMDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















